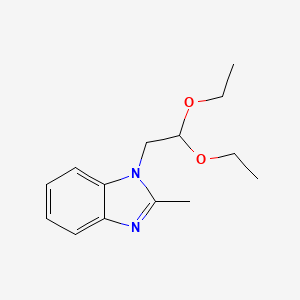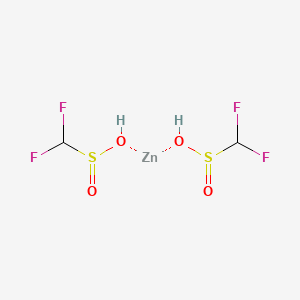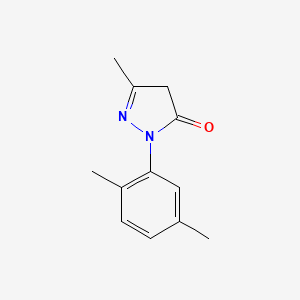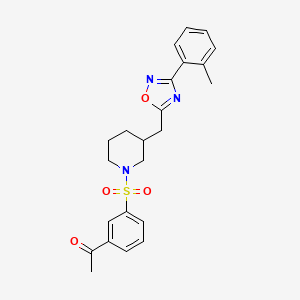![molecular formula C23H23Cl2N3O3S B2884699 6-Benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215421-53-6](/img/structure/B2884699.png)
6-Benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H23Cl2N3O3S and its molecular weight is 492.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry and Characterization
Research has explored the synthesis and characterization of compounds related to 6-Benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride, highlighting its role in the development of new synthetic methodologies and the creation of novel chemical entities. For instance, studies have focused on the synthesis of various heterocyclic compounds, demonstrating the chemical versatility and reactivity of thiophene derivatives and related pyridine compounds in creating complex molecules with potential therapeutic activities (Talupur, Satheesh, & Chandrasekhar, 2021; Bakhite, Al‐Sehemi, & Yamada, 2005).
Antimicrobial Evaluation
Several studies have evaluated the antimicrobial properties of compounds structurally related to this compound. These investigations reveal the potential of such compounds in contributing to the development of new antimicrobial agents with efficacy against various bacterial and fungal pathogens (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010; Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Chemical Transformations and Applications
Research into the chemical transformations of thiophene derivatives, including those structurally related to this compound, underscores their utility in synthesizing a wide range of heterocyclic compounds. These studies demonstrate the application of these compounds in creating diverse molecular architectures, which could have implications in various fields of chemical research and drug development (Hussein, Gad-Elkareem, El-Adasy, & Othman, 2009; Shatsauskas, Abramov, Saibulina, Palamarchuk, Kulakov, & Fisyuk, 2017).
Mechanism of Action
Target of Action
The primary target of this compound is TMEM206 , a protein that conducts chloride ions across plasma and vesicular membranes . TMEM206 has been reported to contribute to acid-induced cell death in neurons, kidney, and cervical epithelial cells .
Mode of Action
The compound acts as a small molecule inhibitor of TMEM206 . It inhibits TMEM206-mediated currents, thereby disrupting the normal function of the protein . The inhibition is more effective at low pH .
Biochemical Pathways
The compound affects the biochemical pathways involving TMEM206. TMEM206 is involved in the regulation of many physiological functions, including cell volume, vesicular acidification, transepithelial transport, and cellular signaling . By inhibiting TMEM206, the compound can potentially disrupt these processes.
Pharmacokinetics
The compound’s inhibitory effect on tmem206 is known to be ph-dependent, with greater inhibition observed at low ph . This suggests that the compound’s bioavailability and effectiveness may be influenced by the pH of its environment.
Result of Action
The compound’s inhibition of TMEM206 results in a disruption of TMEM206-mediated currents .
Action Environment
The compound’s action is influenced by environmental factors such as pH. Its inhibitory efficacy on TMEM206 is limited at pH 6.0, but it is a potent inhibitor for functional studies at pH 4.5 . This suggests that the compound’s action, efficacy, and stability may vary depending on the acidity of its environment.
properties
IUPAC Name |
6-benzyl-2-[[2-(4-chlorophenoxy)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S.ClH/c24-16-6-8-17(9-7-16)30-14-20(28)26-23-21(22(25)29)18-10-11-27(13-19(18)31-23)12-15-4-2-1-3-5-15;/h1-9H,10-14H2,(H2,25,29)(H,26,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGCVFWRSZQYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)N)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2884620.png)
![1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one](/img/structure/B2884621.png)
![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2884624.png)
![1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol](/img/structure/B2884626.png)
![N-isobutyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2884627.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2884630.png)
![(2-Isopropyl-2-azaspiro[4.5]dec-4-yl)methanamine](/img/structure/B2884631.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2884634.png)
![2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid](/img/structure/B2884637.png)

![3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2884639.png)